Isobornyl methacrylate

Description

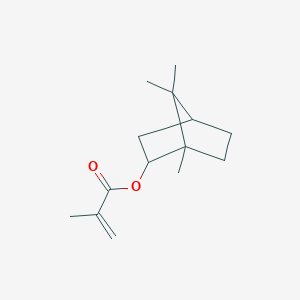

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXETNIOYFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860016 | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112-117 °C at 0.33 kPa | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.980 @ 25 °C | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7534-94-3, 16868-12-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobornyl Methacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobornyl methacrylate (IBMA), a versatile bicyclic monomer increasingly utilized in the development of high-performance polymers. This document details its chemical structure, physicochemical properties, synthesis, and polymerization, with a focus on experimental protocols and data relevant to researchers in materials science and drug development.

Chemical Structure and Identification

Isobornyl methacrylate is an organic compound with a unique structure characterized by a bulky, hydrophobic isobornyl group derived from camphene attached to a methacrylate functional group.[1] This distinctive architecture is central to the valuable properties it imparts to polymers.

The chemical structure of isobornyl methacrylate is as follows:

IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate[2]

Molecular Formula: C₁₄H₂₂O₂[2]

CAS Number: 7534-94-3

Physicochemical and Thermal Properties

The rigid and bulky nature of the isobornyl group significantly influences the physical and thermal properties of both the monomer and its corresponding polymer. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of Isobornyl Methacrylate

| Property | Value | Reference |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [3][4] |

| Density | 0.983 g/mL at 25 °C | [3] |

| Boiling Point | 127-129 °C at 15 mmHg | [3][5] |

| Melting Point | -60 °C | [4] |

| Refractive Index (n²⁰/D) | 1.477 | [3] |

| Water Solubility | 5.44 mg/L at 20 °C | [6] |

| logP (Octanol-Water Partition Coefficient) | 5.09 | [4] |

| Vapor Pressure | 0.012 hPa at 25 °C | [6] |

Table 2: Thermal Properties of Poly(isobornyl methacrylate) (PIBMA)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 110.5 °C to 206 °C (varies with tacticity) | [6][7] |

Synthesis of Isobornyl Methacrylate

Isobornyl methacrylate can be synthesized through several routes, most commonly via the esterification of isoborneol with methacrylic acid or its derivatives, or through the reaction of camphene with methacrylic acid.

Experimental Protocol: Synthesis via Esterification of Isoborneol

This protocol describes the synthesis of isobornyl methacrylate from (+)-isoborneol and methacrylic anhydride.[1]

Materials:

-

(+)-Isoborneol

-

Toluene

-

4-Methoxyphenol (polymerization inhibitor)

-

4-Dimethylaminopyridine (catalyst)

-

Methacrylic anhydride

-

1M Sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 5g of (+)-isoborneol in 15 mL of toluene in a reaction flask.

-

Add 4 mg of 4-methoxyphenol to the solution.

-

Add 0.4 g of 4-dimethylaminopyridine.

-

Slowly add a solution of 10 g of methacrylic anhydride in 10 mL of toluene to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, wash the mixture four times with 50 mL of 1M sodium bicarbonate solution.

-

Wash the organic phase twice with 50 mL of brine.

-

Separate the organic phase and remove the toluene by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.

Polymerization of Isobornyl Methacrylate

Isobornyl methacrylate readily undergoes free-radical polymerization to form poly(isobornyl methacrylate), a polymer with a high glass transition temperature.

Experimental Protocol: Free-Radical Polymerization

This protocol outlines the bulk free-radical polymerization of isobornyl methacrylate.[5]

Materials:

-

Isobornyl methacrylate (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Chloroform

-

Methanol

Procedure:

-

Place the desired amount of isobornyl methacrylate in a polymerization tube.

-

Add AIBN as the initiator (typically 0.1-1.0 mol% relative to the monomer).

-

Seal the tube and degas the mixture by several freeze-pump-thaw cycles.

-

Immerse the sealed tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

-

Allow the polymerization to proceed for a predetermined time (e.g., 40 minutes).

-

Quench the reaction by cooling the tube in an ice bath.

-

Dissolve the resulting polymer in chloroform.

-

Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer and dry it under vacuum at 60 °C for 48 hours.

Characterization of Monomer and Polymer

Standard analytical techniques are employed to characterize both isobornyl methacrylate and its polymer.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition of copolymers.[1][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the monomer and polymer, such as the carbonyl group of the ester and the carbon-carbon double bond of the methacrylate group.[1]

Molecular Weight Determination

-

Size Exclusion Chromatography (SEC): SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(isobornyl methacrylate).[9]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, a critical parameter for understanding its thermal stability and mechanical properties at different temperatures.[10]

Structure-Property Relationships

The unique chemical structure of isobornyl methacrylate directly translates to the desirable properties of its polymers.

Applications in Research and Drug Development

The favorable properties of poly(isobornyl methacrylate) make it a material of interest in various advanced applications.

-

Coatings and Adhesives: Its hardness, scratch resistance, and weatherability make it suitable for high-performance coatings and adhesives.[11]

-

Dental and Biomedical Materials: IBMA is explored as a diluent monomer in dental resin composites to reduce polymerization shrinkage and water sorption, potentially improving the longevity of dental restorations.[12] Its biocompatibility is a key factor in these applications.

-

Drug Delivery: While not having direct pharmacological activity, the hydrophobicity and stability of PIBMA-based polymers suggest their potential use in controlled-release drug delivery systems, particularly for hydrophobic drugs where protecting the payload from aqueous environments is crucial.[13][14]

-

Optical Materials: The clarity and high refractive index of PIBMA are advantageous for applications in optical fibers and lenses.[15]

Toxicology and Safety Considerations

Isobornyl methacrylate is considered to have low acute toxicity. However, as with other methacrylates, it can be a skin and eye irritant and may cause respiratory irritation.[10][16] It is also a potential skin sensitizer, and therefore, direct skin contact should be avoided.[17] In laboratory and manufacturing settings, appropriate personal protective equipment, including gloves and safety glasses, should be used, and work should be conducted in a well-ventilated area.[10] For drug development applications, comprehensive biocompatibility and toxicology studies of any final polymer formulation are essential.

References

- 1. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]

- 2. polymersource.ca [polymersource.ca]

- 3. mdpi.com [mdpi.com]

- 4. Minsky DTIC [dtic.minsky.ai]

- 5. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. polymersource.ca [polymersource.ca]

- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 11. foreverest.net [foreverest.net]

- 12. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]

- 13. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hybrid responsive hydrogel carriers for oral delivery of low molecular weight therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 16. gjchemical.com [gjchemical.com]

- 17. Isobornyl Methacrylate | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isobornyl Methacrylate from Camphene and Methacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobornyl methacrylate (IBOMA) from the reaction of camphene and methacrylic acid. IBOMA is a versatile monomer utilized in the production of polymers with desirable properties such as high thermal stability and optical clarity, making it a valuable component in various applications, including the development of advanced materials for the pharmaceutical and medical device industries.

Reaction Overview

The synthesis of isobornyl methacrylate from camphene and methacrylic acid is an acid-catalyzed esterification reaction. The process involves the addition of the carboxylic acid group of methacrylic acid to the double bond of camphene, which undergoes a Wagner-Meerwein rearrangement to form the more stable isobornyl cation, which then reacts to form the ester.

Catalytic Systems

A variety of acidic catalysts have been employed to facilitate this reaction, each with distinct advantages and disadvantages in terms of activity, selectivity, and reusability.

-

Heteropolyacids: Molybdenum-based heteropolyacids, such as phosphomolybdic acid, have been shown to be effective catalysts for this synthesis.[1] They offer high activity, allowing for shorter reaction times.[1]

-

Ion Exchange Resins: Solid acid catalysts like Amberlyst 15 are also commonly used.[2][3] These catalysts are advantageous due to their ease of separation from the reaction mixture.[4] However, they can suffer from deactivation after several cycles.[4]

-

Supported Catalysts: Phosphotungstic acid supported on silica gel has been utilized, particularly in photocatalytic methods, leading to high yields under mild conditions.[5]

-

Ionic Liquids: Acidic ionic liquids have also been explored as catalysts, demonstrating high efficiency in photocatalytic synthesis.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental conditions for the synthesis of isobornyl methacrylate from camphene and methacrylic acid.

| Catalyst | Camphene (mol) | Methacrylic Acid (mol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phosphomolybdic Acid | 1.5 | 1.65 | 3.46 g | 80 | 3 | 53 | [1] |

| Amberlyst 15 | - | - | 63 g (dry resin) | 40 | 3.5 | 81 (crude) | [2] |

| Phosphotungstic Acid/Silica Gel | 1.0 | 1.5 | 10 wt% | UV light | 10 min | 91.2 | [5] |

| N-(4-sulfonic acid)butyltrimethylamine hydrogen sulfate (Ionic Liquid) | 1.0 | 0.5 | 5 wt% | UV light | 30 min | 90.8 | [5] |

| Amberlyst 15 | - | - | 12 wt% | 60 | - | 83.3 (for acrylate) | [3] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Phosphomolybdic Acid Catalyst[1]

-

Reaction Setup: In a suitable reaction vessel, suspend 3.46 g of phosphomolybdic acid in a solution of 204.4 g (1.5 mol) of camphene in 140 mL (1.65 mol) of methacrylic acid. The methacrylic acid should be stabilized with 60 mg of hydroquinone and 30 mg of phenothiazine to prevent polymerization.

-

Reaction Conditions: Stir the mixture at 80°C for 3 hours while bubbling air through the mixture.

-

Catalyst Removal: After cooling to room temperature, add 1.5 g of concentrated potassium hydroxide to the mixture and filter to remove the catalyst.

-

Purification: The crude product is purified by distillation under reduced pressure (b.p. 74°-80°C at approximately 0.4 mbar) to yield isobornyl methacrylate.

Protocol 2: Synthesis using Amberlyst 15 Ion Exchange Resin[2]

-

Reaction Setup: Introduce 226 g of methacrylic acid (stabilized with 250 ppm of hydroquinone methyl ether), 340 g of camphene, and 0.1 g of phenothiazine into a blending tank.

-

Reaction Conditions: Circulate the mixture through a cartridge containing 63 g of dry Amberlyst 15 resin at a flow rate of 4 liters per hour. The reaction is conducted at 40°C. The total reaction time after commencing circulation is 3.5 hours.

-

Purification: The crude product, containing approximately 9% methacrylic acid, 8% camphene, and 81% isobornyl methacrylate, is then purified by distillation under reduced pressure.

Protocol 3: Photocatalytic Synthesis using Supported Phosphotungstic Acid[5]

-

Reaction Setup: In a transparent reactor, dissolve 136 g (1.0 mol) of camphene in 129 g (1.5 mol) of methacrylic acid. Add 26.5 g (10 wt%) of phosphotungstic acid/silica gel catalyst and 0.129 g (0.1 wt%) of hydroquinone as a polymerization inhibitor.

-

Reaction Conditions: Stir the mixture evenly at a speed of 100 r/min under a 100W UV light source. The reaction is carried out for 10 minutes.

-

Purification: After the reaction, the product is purified by rotary evaporation under reduced pressure to obtain isobornyl methacrylate.

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the general reaction pathway for the synthesis of isobornyl methacrylate and a typical experimental workflow.

Caption: General reaction pathway for the acid-catalyzed synthesis of isobornyl methacrylate from camphene and methacrylic acid.

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of isobornyl methacrylate.

References

- 1. US5399744A - Method of manufacturing isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 2. US5672733A - Process for the preparation of isobornyl (meth) acrylate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]

- 5. CN112142593A - Preparation method of isobornyl (meth) acrylate of biological origin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Isobornyl Methacrylate (IBOMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl methacrylate (IBOMA) is a monofunctional methacrylate monomer recognized for its unique combination of properties, including high hydrophobicity, low viscosity, and the ability to form polymers with a high glass transition temperature (Tg).[1][2] Its bulky, bicyclic structure, derived from camphene, imparts excellent thermal stability, chemical resistance, and weatherability to the resulting polymers.[1][3][4][5] These characteristics make IBOMA a valuable component in a wide array of applications, including the formulation of high-performance coatings, adhesives, specialty plastics, and, notably, in the field of biomaterials and drug delivery systems.[4][5][6][7][8][9]

In the realm of drug development and biomedical applications, IBOMA is gaining attention as a diluent monomer in dental resin composites and as a component in the fabrication of biocompatible matrices for controlled drug release.[4][8][10][11] Its low polymerization shrinkage, water sorption, and solubility contribute to the longevity and stability of these materials in biological environments.[4][10] This guide provides a comprehensive overview of the core physicochemical properties of IBOMA, detailed experimental protocols for their determination, and a summary of its polymerization behavior, tailored for professionals in research and development.

Physicochemical Properties of Isobornyl Methacrylate

The following tables summarize the key physicochemical properties of isobornyl methacrylate monomer, compiled from various technical data sheets and scientific literature.

Table 1: General and Physical Properties

| Property | Value | References |

| Chemical Name | Isobornyl methacrylate | [12] |

| Synonyms | IBOMA, Methacrylic acid isobornyl ester | [7] |

| CAS Number | 7534-94-3 | [12][13] |

| Molecular Formula | C14H22O2 | [13] |

| Molecular Weight | 222.32 g/mol | [12][14] |

| Appearance | Colorless to light yellow transparent liquid | [1][12][13] |

| Odor | Mild, fruity | [2] |

| Density | 0.980 - 0.983 g/mL at 25 °C | [6][14] |

| Boiling Point | 112-117 °C at 0.33 kPa; 127-129 °C at 15 mm Hg; ~280 °C | [6][13][14] |

| Melting Point | -60 °C | [3][6] |

| Viscosity | 2-10 cps at 25 °C | [12] |

| Flash Point | 225 °F (107 °C) | [3][6] |

| Vapor Pressure | 0.11 mmHg; 0.012 hPa at 25°C | [14] |

| Surface Tension | 30.7 Dynes/cm at 20 °C | [12] |

Table 2: Optical and Thermal Properties

| Property | Value | References |

| Refractive Index (n20/D) | 1.474 - 1.477 | [6][12][14] |

| Glass Transition Temperature (Tg) of Polymer | 110 °C | [12] |

Table 3: Solubility and Partitioning

| Property | Value | References |

| Water Solubility | 5.44 mg/L at 20 °C; Negligible | [1][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.76 - 5.09 (Estimated) | [1][14] |

| Henry's Law Constant | 2.4 x 10-4 atm-cu m/mol at 25 °C (Estimated) | [14] |

Experimental Protocols

This section outlines general methodologies for determining some of the key physicochemical properties of IBOMA. These are generalized protocols and should be adapted based on specific laboratory equipment and standards (e.g., ASTM, ISO).

Determination of Viscosity

The viscosity of IBOMA can be determined using a rotational viscometer or a capillary viscometer.

-

Apparatus: Rotational viscometer (e.g., Brookfield type) or a Ubbelohde capillary viscometer.

-

Procedure (Rotational Viscometer):

-

Calibrate the viscometer using a standard fluid of known viscosity.

-

Equilibrate the IBOMA sample to the desired temperature (e.g., 25 °C) in a temperature-controlled bath.

-

Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range (typically 10-90%).

-

Immerse the spindle into the IBOMA sample to the marked level.

-

Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful parameter for identification and purity assessment.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard material with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of the IBOMA sample onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the measurement temperature (e.g., 20 °C), which is typically controlled by a circulating water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Density Measurement

Density can be measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (specific gravity bottle) or an oscillating U-tube digital density meter.

-

Procedure (Pycnometer):

-

Clean and dry the pycnometer and determine its empty weight.

-

Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 25 °C). Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with the IBOMA sample and equilibrate to the same temperature. Weigh the pycnometer filled with IBOMA.

-

Calculate the density of IBOMA using the formula: Density_IBOMA = (Mass_IBOMA / Mass_Water) * Density_Water

-

Polymerization Behavior and Applications

IBOMA readily undergoes free-radical polymerization, which can be initiated by heat, light (UV), or chemical initiators such as peroxides and azo compounds. The bulky isobornyl group provides steric hindrance, which can influence the polymerization kinetics.[5][9] The resulting polymer, poly(isobornyl methacrylate) (PIBOMA), is known for its high glass transition temperature, excellent optical clarity, and resistance to hydrolysis.[15]

In drug development, IBOMA is often used as a reactive diluent in dental composites to reduce the viscosity of the resin matrix, which is typically composed of high molecular weight monomers like Bis-GMA.[4][10][11] Its low volumetric shrinkage during polymerization is a significant advantage in minimizing stress at the restoration interface.[4][10]

Visualization of IBOMA Synthesis and Polymerization

The following diagrams illustrate the synthesis of IBOMA and its subsequent free-radical polymerization.

Caption: Synthesis of Isobornyl Methacrylate via Esterification.

Caption: Free-Radical Polymerization of Isobornyl Methacrylate.

Conclusion

Isobornyl methacrylate is a versatile monomer with a unique set of physicochemical properties that make it highly suitable for demanding applications in materials science, particularly in the development of advanced biomaterials and drug delivery systems. Its hydrophobicity, low shrinkage, and the high thermal stability of its polymer contribute to the creation of durable and reliable products. This guide provides foundational data and methodologies to support researchers and developers in harnessing the full potential of IBOMA in their innovative work.

References

- 1. Isobornyl methacrylate | 7534-94-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Isobornyl Methacrylate (IBOMA) [benchchem.com]

- 5. foreverest.net [foreverest.net]

- 6. lookchem.com [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. foreverest.net [foreverest.net]

- 10. scielo.br [scielo.br]

- 11. Physicochemical properties of flowable composites using isobornyl methacrylate as diluent monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. en.xinsuvn.com [en.xinsuvn.com]

- 13. Isobornyl Methacrylate (IBOMA) CAS 7534-94-3 – High-Purity Industrial Monomer | WaycooChem [waycoochem.com]

- 14. Isobornyl Methacrylate | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]

The Glass Transition Temperature of Isobornyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the glass transition temperature (Tg) of isobornyl methacrylate (IBOMA), a critical parameter influencing its application in various fields, including advanced polymer synthesis and drug delivery systems. A thorough understanding of the Tg of poly(isobornyl methacrylate) (PIBOMA) and the factors that determine it is paramount for formulating materials with desired thermal and mechanical properties.

Understanding the Glass Transition Temperature (Tg)

The glass transition temperature is a crucial thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another. The Tg is a second-order phase transition, characterized by a change in the heat capacity of the material.[1][2]

The value of Tg has significant implications for the material's end-use applications, defining its service temperature range and influencing properties such as hardness, flexibility, and barrier characteristics. For PIBOMA, its relatively high Tg is a key attribute, contributing to the rigidity and thermal stability of the resulting polymers.

The Glass Transition Temperature of Poly(isobornyl methacrylate)

The glass transition temperature of homopolymers of isobornyl methacrylate is consistently reported to be significantly above room temperature, a property that makes it suitable for applications requiring high thermal stability.[2] Literature values typically place the Tg of PIBOMA at approximately 110°C . However, this value can vary considerably depending on several factors, most notably the tacticity of the polymer chain.

Key Determinants of the Glass Transition Temperature of PIBOMA

The high glass transition temperature of PIBOMA is primarily attributed to its unique molecular structure. The bulky and rigid bicyclic isobornyl side group introduces significant steric hindrance, which severely restricts the rotational motion of the polymer backbone. This reduced chain mobility means that more thermal energy is required to induce the transition from the glassy to the rubbery state.

Several factors can influence the glass transition temperature of isobornyl methacrylate polymers:

-

Tacticity: The stereochemical arrangement of the isobornyl side groups along the polymer chain has a profound impact on the Tg. Anionic polymerization of IBOMA has been shown to produce polymers with Tg values ranging from 170°C to 206°C , depending on the chain tacticity.[3] Different spatial configurations of the polymer lead to variations in chain packing and intermolecular interactions, thereby affecting the ease of segmental motion.[4][5][6]

-

Molecular Weight: As with most polymers, the Tg of PIBOMA is dependent on its molecular weight. Higher molecular weight polymers exhibit higher Tg values because the increased chain entanglement and reduced number of chain ends (which have higher free volume) restrict overall chain mobility.[7]

-

Copolymerization: The incorporation of comonomers into the polymer structure can be used to tailor the Tg of the resulting material. For instance, copolymerizing isobornyl methacrylate with monomers that have a lower Tg will generally result in a copolymer with a Tg intermediate between that of the two homopolymers. In styrene-isobornyl methacrylate copolymers, the Tg can be controlled in the range of 105°C to 158°C by adjusting the fraction of IBOMA in the monomer feed.[8]

-

Cross-linking: Introducing cross-links between polymer chains restricts their movement and consequently increases the glass transition temperature. The extent of the increase in Tg is directly related to the cross-link density.

-

Plasticizers: The addition of plasticizers, which are low molecular weight substances, increases the free volume between polymer chains, thereby enhancing chain mobility and lowering the Tg.

The relationship between these determinants and the resulting Tg is a critical consideration in the design of PIBOMA-based materials for specific applications.

Quantitative Data Summary

The following table summarizes the reported glass transition temperatures for isobornyl methacrylate homopolymers and copolymers under various conditions.

| Polymer System | Method | Tg (°C) | Key Influencing Factor | Reference |

| Poly(isobornyl methacrylate) | Not Specified | 110 | Homopolymer | |

| Poly(isobornyl methacrylate) | Not Specified | 170 - 206 | Tacticity | [3] |

| Poly(styrene-co-isobornyl methacrylate) | Not Specified | 105 - 158 | Copolymer Composition | [8] |

| Poly(isobornyl methacrylate-co-acrylonitrile) | DSC | Varies with composition | Copolymer Composition | [9] |

| Cardanol-based VE resin with 40% IBOMA | Not Specified | 116 | Copolymer Composition | [8] |

Experimental Protocols for Tg Determination

The glass transition temperature of PIBOMA can be accurately determined using several thermal analysis techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[2]

Detailed Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the PIBOMA sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150°C) at a constant heating rate of 10-20°C/min. This step is crucial to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample back to a temperature below its Tg (e.g., 0°C) at a controlled cooling rate.

-

Second Heating Scan: Heat the sample again at the same heating rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.[10]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the glass transition temperature and provides additional information about the viscoelastic properties of the material.[11][12] In a DMA experiment, a small oscillatory stress is applied to the sample, and the resulting strain is measured as a function of temperature. The glass transition is associated with a significant change in the material's mechanical properties.

Detailed Experimental Protocol for DMA:

-

Sample Preparation: Prepare a rectangular sample of PIBOMA with well-defined dimensions (e.g., length, width, and thickness). The exact dimensions will depend on the DMA clamp being used (e.g., single cantilever, three-point bending).

-

Instrument Setup: Mount the sample in the appropriate DMA fixture.

-

Experimental Parameters:

-

Oscillation Frequency: A typical frequency is 1 Hz.

-

Strain or Stress Amplitude: Apply a small, non-destructive strain or stress within the material's linear viscoelastic region.

-

Temperature Program: Ramp the temperature from below to above the expected Tg at a controlled heating rate, typically 2-5°C/min.

-

-

Data Analysis: The glass transition temperature can be determined from several parameters obtained from the DMA scan:

-

Onset of the drop in the storage modulus (E'): This represents the temperature at which the material begins to lose its stiffness.

-

Peak of the loss modulus (E''): This indicates the temperature of maximum energy dissipation as heat.

-

Peak of the tan delta (tan δ = E''/E'): This is the ratio of the loss modulus to the storage modulus and represents the damping properties of the material. The peak of the tan delta is a commonly reported value for Tg.[11]

-

It is important to note that the Tg values obtained from these different DMA parameters may vary slightly, so it is crucial to specify the method used for determination.

Conclusion

The high glass transition temperature of isobornyl methacrylate is a defining characteristic that stems from its unique molecular architecture. This property, coupled with the ability to tune the Tg through copolymerization and other formulation strategies, makes PIBOMA a versatile monomer for the development of high-performance polymers. A comprehensive understanding of the factors influencing its Tg and the experimental techniques for its accurate measurement is essential for researchers and professionals working to harness the full potential of this valuable material in their applications.

References

- 1. youtube.com [youtube.com]

- 2. azom.com [azom.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tacticity effects on glass transition and phase behavior in binary blends of poly(methyl methacrylate)s of three different configurations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. polymersource.ca [polymersource.ca]

- 11. madisongroup.com [madisongroup.com]

- 12. Glass transition measurement with DMA - Metravib Material Testing [metravib-materialtesting.com]

An In-depth Technical Guide to the Molecular Weight of Isobornyl Methacrylate

This technical guide provides a comprehensive overview of the molecular weight of isobornyl methacrylate (IBOMA), a monomer widely utilized in the production of high-performance polymers. The document details the calculation of the monomer's molecular weight and explores the experimental methodologies for determining the molecular weight of the resulting polymer, poly(isobornyl methacrylate). This guide is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this critical chemical parameter.

Molecular Weight of the Isobornyl Methacrylate Monomer

Isobornyl methacrylate is a monomeric ester of methacrylic acid and isoborneol. Its molecular weight is a fundamental property derived from its chemical formula.

1.1. Chemical Formula

The empirical formula for isobornyl methacrylate is C₁₄H₂₂O₂.[1][2][3][4][5][6] This formula indicates that each molecule of IBOMA is composed of 14 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms.

1.2. Calculation of Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The standard atomic weights for carbon, hydrogen, and oxygen are used for this calculation.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 14 | ~12.011[7][8][9][10] | 168.154 |

| Hydrogen | H | 22 | ~1.008[11][12][13][14][15] | 22.176 |

| Oxygen | O | 2 | ~15.999[16][17][18] | 31.998 |

| Total | ~222.328 |

Based on this, the calculated molecular weight of isobornyl methacrylate is approximately 222.32 g/mol .[1][3][4][5][19]

Molecular Weight of Poly(isobornyl methacrylate)

Isobornyl methacrylate serves as a monomer that undergoes polymerization to form poly(isobornyl methacrylate). Unlike the monomer, which has a discrete molecular weight, polymers consist of a collection of macromolecules of varying lengths. Therefore, the molecular weight of a polymer is expressed as an average, with several different types of averages being used to characterize the polymer sample.

-

Number-Average Molecular Weight (Mₙ): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[20][21] It is particularly sensitive to the presence of low molecular weight molecules.

-

Weight-Average Molecular Weight (Mₒ): This average is based on the weight fraction of molecules within a given size range. It is more sensitive to the presence of high molecular weight molecules.[21][22]

-

Polydispersity Index (PDI): The PDI is the ratio of the weight-average molecular weight to the number-average molecular weight (Mₒ/Mₙ).[22] It provides a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI of 1.0 indicates a monodisperse sample, where all polymer chains have the same length.

The molecular weight of poly(isobornyl methacrylate) is a critical parameter as it significantly influences the material's physical and mechanical properties, such as its glass transition temperature (Tg), hardness, and viscosity.[23]

Experimental Protocols for Molecular Weight Determination

The average molecular weight and polydispersity of polymers are determined experimentally using various techniques. The choice of method depends on the information required, the molecular weight range of the polymer, and the available resources.[22][24]

3.1. Overview of Common Techniques

| Technique | Abbreviation | Measured Property | Type of Molecular Weight Average |

| Gel Permeation / Size Exclusion Chromatography | GPC / SEC | Hydrodynamic Volume | Mₙ, Mₒ, PDI[20][22] |

| Viscometry | - | Solution Viscosity | Viscosity-Average (Mᵥ)[22][23][24] |

| Membrane Osmometry | - | Osmotic Pressure | Mₙ[20][22] |

| Light Scattering | - | Intensity of Scattered Light | Mₒ[22] |

| End-Group Analysis | - | Concentration of End-Groups | Mₙ[24] |

3.2. Detailed Protocol: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is one of the most widely used techniques for determining the molecular weight distribution of a polymer. The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution.[20]

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of a poly(isobornyl methacrylate) sample.

Materials and Equipment:

-

GPC system equipped with a pump, injector, column set, and a refractive index (RI) detector.

-

GPC columns suitable for the expected molecular weight range and solvent.

-

Poly(isobornyl methacrylate) sample.

-

High-purity, stabilized Tetrahydrofuran (THF) as the mobile phase.

-

Narrow-polydispersity polystyrene standards for calibration.

-

Analytical balance, volumetric flasks, and syringes with filters.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.

-

Calibration Standard Preparation:

-

Accurately weigh and dissolve a series of narrow-polydispersity polystyrene standards in THF to create solutions of known concentration (e.g., 1 mg/mL).

-

Each standard should have a different, known molecular weight.

-

-

Sample Preparation:

-

Accurately weigh the poly(isobornyl methacrylate) sample and dissolve it in THF to a known concentration (typically 1-2 mg/mL).

-

Ensure the polymer is fully dissolved, which may require gentle agitation.

-

Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

-

GPC System Setup and Equilibration:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Allow the system, including the columns and detector, to equilibrate until a stable baseline is achieved.

-

-

Calibration Curve Generation:

-

Inject the prepared polystyrene standard solutions one by one, from highest to lowest molecular weight.

-

Record the retention time for the peak maximum of each standard.

-

Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

-

-

Sample Analysis:

-

Inject the filtered poly(isobornyl methacrylate) sample solution into the GPC system.

-

Record the resulting chromatogram.

-

-

Data Analysis:

-

Using the GPC software and the generated calibration curve, determine the Mₙ, Mₒ, and PDI of the poly(isobornyl methacrylate) sample. The software calculates these values by integrating the area under the sample's chromatogram and relating the retention time at each point to a molecular weight via the calibration curve.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining polymer molecular weight using Gel Permeation Chromatography.

Caption: Workflow for Polymer Molecular Weight Determination by GPC.

References

- 1. Isobornyl Methacrylate | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Isobornyl Methacrylate (IBOMA) CAS 7534-94-3 – High-Purity Industrial Monomer | WaycooChem [waycoochem.com]

- 5. Isobornyl Methacrylate (IBOMA) | CAS 7534-94-3 | Monomer for Coatings & Adhesives - Nexal Inc [nexalinc.com]

- 6. CAS 7534-94-3: Isobornyl methacrylate | CymitQuimica [cymitquimica.com]

- 7. byjus.com [byjus.com]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. youtube.com [youtube.com]

- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 22. researchgate.net [researchgate.net]

- 23. geniusjournals.org [geniusjournals.org]

- 24. Molecular weight determination (Chapter 3) - The Science of Polymer Molecules [resolve.cambridge.org]

Solubility Profile of Isobornyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobornyl methacrylate (IBOMA) in various organic solvents. Due to its increasing use in the formulation of polymers for biomedical applications, understanding its solubility is critical for process development, formulation design, and material characterization. This document compiles available data on the solubility of IBOMA, outlines experimental protocols for its determination, and illustrates key concepts related to its solubility behavior.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Isobornyl Methacrylate (IBOMA)

| Solvent | Formula | Solubility Description | Temperature (°C) | Source(s) |

| Water | H₂O | 5.44 mg/L | 20 | |

| Water | H₂O | Negligible/Insoluble | Ambient | [1][2][3] |

| Ethanol | C₂H₅OH | Soluble | Ambient | [3] |

| Acetone | C₃H₆O | Soluble | Ambient | [4] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Ambient | [3] |

| General Organic Solvents | - | Miscible | Ambient |

Table 2: Solvent Affinity for Poly(isobornyl methacrylate) (PIBOMA)

| Solvent Class | Specific Solvents | Affinity | Source(s) |

| Acetates | Methyl acetate, Ethyl acetate | Good Solvents | [5] |

| Ketones | Acetone, Ethyl methyl ketone | Good Solvents | [5] |

| Ethers | Tetrahydrofuran (THF) | Good Solvent | [5][6] |

| Alkanes | n-Octane, n-Nonane, n-Decane | Non-solvents | [5] |

| Aromatics | Benzene, o-Xylene | Non-solvents | [5] |

| Alcohols | Methanol | Non-solvent | [5] |

| Chlorinated Solvents | Chloroform | Soluble | [6] |

| Aromatic Hydrocarbons | Toluene | Soluble | [6] |

| Dioxane | Dioxane | Soluble | [6] |

Factors Influencing Solubility

The solubility of isobornyl methacrylate is governed by several physicochemical factors, primarily the principle of "like dissolves like." The molecular structure of IBOMA, possessing both a bulky, nonpolar isobornyl group and a polar methacrylate ester group, results in a nuanced solubility profile.

Figure 1: Key factors influencing the solubility of isobornyl methacrylate in organic solvents.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of isobornyl methacrylate was not found in the reviewed literature, a generalized gravimetric method can be employed. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of isobornyl methacrylate in a given organic solvent at a specific temperature.

Materials:

-

Isobornyl methacrylate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Micropipettes

-

Centrifuge

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of isobornyl methacrylate to a known volume or weight of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection:

-

Carefully extract a precise volume or weight of the clear supernatant (the saturated solution) using a micropipette. Avoid disturbing the undissolved solute at the bottom of the vial.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended to avoid degradation of the isobornyl methacrylate.

-

-

Quantification:

-

Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried isobornyl methacrylate residue.

-

Calculate the mass of the dissolved isobornyl methacrylate by subtracting the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams of IBOMA per 100 mL of solvent ( g/100 mL) or weight percent (wt%).

-

Figure 2: Generalized experimental workflow for determining the solubility of isobornyl methacrylate.

Conclusion

Isobornyl methacrylate exhibits good solubility in a range of common organic solvents, a characteristic attributed to its molecular structure. While precise quantitative solubility data remains sparse in readily available literature, the qualitative information and the solvent affinities of its polymer provide a strong foundation for solvent selection in various applications. For applications requiring precise solubility values, the experimental protocol outlined in this guide can be employed to generate reliable data. Further research to quantify the solubility of isobornyl methacrylate in a broader spectrum of organic solvents at various temperatures would be a valuable contribution to the scientific and industrial communities.

References

Isobornyl Methacrylate: A Comprehensive Technical Guide to a Bio-Based Monomer Derived from Camphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl methacrylate (IBOMA) is a versatile, bio-based monomer gaining significant attention across various high-performance applications, including coatings, adhesives, and increasingly, in the biomedical field. Derived from camphor, a renewable resource, IBOMA offers a unique combination of properties such as high glass transition temperature (Tg), excellent hydrophobicity, and low polymerization shrinkage. This technical guide provides an in-depth overview of isobornyl methacrylate, covering its synthesis from camphor, key physicochemical properties, detailed experimental protocols for its polymerization, and its emerging applications in drug delivery systems.

Introduction

The growing demand for sustainable and high-performance materials has propelled the investigation of bio-based monomers. Isobornyl methacrylate (IBOMA), a bicyclic methacrylate monomer, stands out due to its rigid, cage-like structure derived from the camphene skeleton, which can be sourced from camphor.[1] This unique molecular architecture imparts exceptional properties to polymers, including high hardness, scratch resistance, and enhanced durability.[1][2] Its hydrophobic nature makes it resistant to water and humidity, a critical factor for the longevity of advanced materials.[1] This guide serves as a technical resource for professionals exploring the potential of IBOMA in their research and development endeavors, with a particular focus on its synthesis from a natural precursor and its application in the pharmaceutical sciences.

Physicochemical Properties of Isobornyl Methacrylate

A thorough understanding of the physical and chemical properties of IBOMA is essential for its effective application. The following tables summarize key quantitative data for isobornyl methacrylate.

| Property | Value | Reference |

| Molecular Weight | 222 g/mol | [3] |

| Appearance | Colorless transparent liquid | [2][4] |

| Density | 0.983 g/mL at 25 °C | [2][4] |

| Boiling Point | 127-129 °C at 15 mm Hg | [2][4] |

| Melting Point | -60 °C | [4] |

| Refractive Index (n20/D) | 1.477 | [2][4] |

| Viscosity | 2-10 cps at 25 °C | [3] |

| Vapor Pressure | 7.5 Pa at 20 °C | [4] |

| Glass Transition Temperature (Tg) | 110 °C | [3] |

| Water Solubility | Negligible | [4] |

Synthesis of Isobornyl Methacrylate from Camphor

The synthesis of isobornyl methacrylate from camphor is a multi-step process that leverages the natural chirality and structure of this bio-based precursor. The overall pathway involves the reduction of camphor to isoborneol, followed by the esterification of isoborneol with methacrylic acid or its derivatives.

Synthesis Pathway

The synthesis of IBOMA from camphor typically follows a two-step process:

-

Reduction of Camphor to Isoborneol: Camphor is reduced to a mixture of isoborneol and borneol, with isoborneol being the desired isomer.[5][6]

-

Esterification of Isoborneol: The resulting isoborneol is then esterified with methacrylic acid or methacrylic anhydride to yield isobornyl methacrylate.[1][7]

References

Free radical polymerization mechanism of isobornyl methacrylate

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Isobornyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of isobornyl methacrylate (IBOMA), a monomer of significant interest due to the unique properties of its corresponding polymer, poly(isobornyl methacrylate) (PIBOMA). The bulky, hydrophobic isobornyl group imparts high glass transition temperature (Tg), excellent thermal stability, and low water absorption to the polymer, making it a valuable material in various fields, including specialty plastics, coatings, and notably, in drug delivery systems.[1][2] This guide will delve into the core mechanism of polymerization, present key kinetic data, detail experimental protocols, and explore the applications of PIBOMA in drug development.

Free Radical Polymerization Mechanism

The free radical polymerization of isobornyl methacrylate, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. The overall process is facilitated by the methacrylate functionality, which readily undergoes polymerization.[1]

Initiation

The initiation stage involves the generation of free radicals from an initiator molecule, which then react with an IBOMA monomer to start the polymer chain.

-

Initiator Decomposition: Common initiators for the free radical polymerization of IBOMA include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).[3][4][5][6] These initiators decompose upon heating to produce primary free radicals. For instance, BPO undergoes homolytic cleavage of the weak oxygen-oxygen bond.

-

Chain Initiation: The primary radical (R•) then adds to the double bond of an IBOMA monomer, forming an initiated monomer radical.

The bulky isobornyl group can sterically hinder the approach of the initiator radical, which may influence the initiation efficiency.

Propagation

During propagation, the initiated monomer radical rapidly adds to successive IBOMA monomers, leading to the growth of the polymer chain. This step is highly exothermic.

The propagation rate is influenced by factors such as monomer concentration, temperature, and the viscosity of the reaction medium. The bulky isobornyl group can affect the tacticity of the resulting polymer chain.

Termination

The growth of the polymer chain is terminated when two growing radical chains react with each other. For methacrylates, termination can occur through two primary mechanisms:

-

Combination (Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

-

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group.

While combination is a significant termination pathway for many vinyl polymers, disproportionation is also a notable mechanism for methacrylates.[7][8] The bulky isobornyl groups may favor disproportionation due to steric hindrance that impedes the coupling of two large polymer radicals.

Kinetics of Isobornyl Methacrylate Polymerization

The kinetics of IBOMA polymerization have been investigated to understand the influence of various parameters on the reaction rate. A notable characteristic is the "gel effect" or autoacceleration, where the polymerization rate increases significantly at higher conversions.[4] This is attributed to a decrease in the termination rate constant as the viscosity of the medium increases, hindering the diffusion of large polymer radicals.[4][6][9]

| Parameter | Value | Conditions | Reference |

| Polymerization Temperature | 60 - 80 °C | Bulk polymerization with AIBN or BPO initiator | [2][3][5][6] |

| Initiator Concentration | 2 wt % (with respect to monomer) | BPO initiator, polymerization at 80 °C | [4] |

| Reactivity Ratios (r) | r1(IBOMA) = 1.63 ± 0.14, r2(AN) = 0.61 ± 0.06 | Copolymerization with Acrylonitrile (AN) | [10] |

| Molecular Weight (Mn) | 12 - 15.4 kg/mol | Nitroxide-mediated polymerization | [10] |

| Polydispersity Index (Đ) | < 1.5 | Nitroxide-mediated polymerization | [10] |

Experimental Protocols

Bulk Free Radical Polymerization of IBOMA

This protocol describes a typical bulk polymerization of IBOMA using a thermal initiator.

Materials:

-

Isobornyl methacrylate (IBOMA), inhibitor removed

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Nitrogen gas

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

-

Oil bath or heating mantle with temperature control

Procedure:

-

Inhibitor Removal: The inhibitor (e.g., MEHQ) is removed from IBOMA by passing it through a column of activated basic alumina.

-

Reaction Setup: The reaction vessel is charged with the purified IBOMA monomer and the desired amount of initiator (e.g., 0.1-1 mol%).

-

Inert Atmosphere: The reaction mixture is purged with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature (e.g., 80 °C for BPO). The mixture is stirred continuously.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as differential scanning calorimetry (DSC) to measure the heat of polymerization, which is proportional to the conversion.[3][4][5][6]

-

Termination and Purification: After the desired time or conversion is reached, the reaction is stopped by rapid cooling. The resulting polymer (PIBOMA) is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated in a non-solvent (e.g., methanol).

-

Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.

Characterization of Poly(isobornyl methacrylate)

The properties of the synthesized PIBOMA are crucial for its applications and are determined using various analytical techniques.

| Property | Analytical Technique | Information Obtained |

| Molecular Weight and Polydispersity | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) |

| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Confirmation of the polymer structure, determination of copolymer composition |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), thermal stability, and decomposition temperature |

| Polymerization Kinetics | Differential Scanning Calorimetry (DSC) | Isothermal kinetic data, polymerization rate |

Applications in Drug Development

The unique properties of PIBOMA, such as its hydrophobicity, biocompatibility, and high Tg, make it an attractive polymer for various applications in drug delivery.

-

Controlled Release Formulations: The hydrophobic nature of PIBOMA can be utilized to encapsulate and control the release of hydrophobic drugs. Its low water absorption contributes to the stability of the formulation.

-

Nanoparticles for Drug Delivery: PIBOMA can be formulated into nanoparticles for targeted drug delivery. Methacrylate-based copolymers are used as stabilizers for nanoparticles, and their pH-responsive nature can be exploited for drug release in specific environments.[11]

-

Medical Devices and Implants: The rigidity and biocompatibility of PIBOMA make it suitable for use in medical devices and as a component of implantable drug delivery systems.

-

Hydrogels: While PIBOMA itself is hydrophobic, IBOMA can be copolymerized with hydrophilic monomers to form hydrogels for localized drug delivery. These hydrogels can offer sustained and controlled release of therapeutic agents.[12]

The versatility of IBOMA allows for its incorporation into various polymer architectures, including statistical copolymers and block copolymers, through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers with tailored properties for specific drug delivery applications.[1][2]

References

- 1. Isobornyl Methacrylate (IBOMA) [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of the Free-Radical Polymerization of Isobornyl Methacrylate in the Presence of Polyisobutylenes of Different Molar Masses | alphaXiv [alphaxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Polymerization of Isobornyl Methacrylate with Cu(I)Br/PMDETA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous polymerization of isobornyl methacrylate (IBMA) when mediated by the copper(I) bromide (Cu(I)Br) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalytic system. This process, which can occur without a conventional initiator, presents unique opportunities for polymer synthesis. This document outlines the key quantitative data, detailed experimental protocols, and a proposed mechanistic pathway.

Quantitative Data Summary

The spontaneous polymerization of IBMA with the Cu(I)Br/PMDETA system has been observed to proceed rapidly, particularly in a heterogeneous aqueous medium at ambient temperature. The resulting poly(isobornyl methacrylate) (PIBMA) exhibits characteristics of a controlled polymerization, such as low molecular weight distributions.

A key study demonstrated that IBMA undergoes a fast, initiator-free polymerization at ambient temperature using the Cu(I)Br/PMDETA catalytic system in dimethyl sulfoxide (DMSO)–water mixtures[1]. The rate of this polymerization was found to be dependent on the water content in the solvent mixture, increasing as the mole percentage of water reached up to 80%[1]. The resulting polymers displayed low molecular weight distributions, typically in the range of 1.1 to 1.3[1].

It is noteworthy that this spontaneous polymerization behavior was not observed with other common methacrylates like methyl methacrylate (MMA), t-butyl methacrylate, cyclohexyl methacrylate, and benzyl methacrylate under similar conditions[1].

Table 1: Summary of Polymerization Results

| Monomer | Catalyst System | Initiator | Solvent | Temperature | Polydispersity Index (PDI) | Observations |

| Isobornyl Methacrylate (IBMA) | Cu(I)Br/PMDETA | None (Spontaneous) | DMSO/Water Mixtures | Ambient | 1.1–1.3 | Polymerization rate increases with water content up to 80 mol %[1]. |

Proposed Mechanism: Single Electron Transfer-Living Radical Polymerization (SET-LRP)

The spontaneous initiation of IBMA polymerization in the presence of Cu(I)Br/PMDETA in aqueous media is thought to be initiated by the intervention of air[1]. The proposed mechanism involves the disproportionation of Cu(I) species in the aqueous medium to form active Cu(0). This Cu(0) then likely plays a crucial role in a possible air-initiation of the polymerization via a Single Electron Transfer-Living Radical Polymerization (SET-LRP) mechanism[1].

Below is a diagram illustrating the proposed logical relationship in the SET-LRP initiation pathway.

Caption: Proposed initiation pathway for spontaneous polymerization.

Experimental Protocols

While the primary source on the spontaneous polymerization of IBMA provides the conceptual framework, detailed, step-by-step protocols for Atom Transfer Radical Polymerization (ATRP) of methacrylates using the Cu(I)Br/PMDETA system can be adapted from established literature. The following is a general procedure that can be modified for the specific case of spontaneous IBMA polymerization.

Materials:

-

Isobornyl methacrylate (IBMA), inhibitor removed (e.g., by passing through a column of basic alumina)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), distilled

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Solvents for purification (e.g., tetrahydrofuran (THF), methanol)

-

Nitrogen or Argon gas, high purity

General Polymerization Procedure:

The following workflow outlines a typical setup for a controlled radical polymerization. For spontaneous polymerization, the initiator would be omitted.

Caption: A typical workflow for controlled radical polymerization.

Detailed Steps:

-

Reagent Purification:

-

IBMA should be passed through a column of basic alumina to remove the inhibitor.

-

Cu(I)Br can be purified by stirring in glacial acetic acid, followed by washing with ethanol and drying under vacuum[2].

-

PMDETA should be distilled under reduced pressure before use.

-

Solvents should be of high purity and deoxygenated prior to use.

-

-

Reaction Setup (in a Schlenk flask under inert atmosphere):

-

Add the desired amount of Cu(I)Br to the Schlenk flask.

-

Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen.

-

In a separate flask, prepare the desired mixture of DMSO and water and deoxygenate by bubbling with nitrogen or argon for at least 30 minutes.

-

Using a deoxygenated syringe, add the deoxygenated solvent mixture to the Schlenk flask containing Cu(I)Br.

-

Add the deoxygenated PMDETA via syringe. The molar ratio of Cu(I)Br to PMDETA is typically around 1:1 for efficient catalysis[3][4].

-

Finally, add the deoxygenated IBMA monomer to the reaction flask.

-

-

Polymerization:

-

Stir the reaction mixture at ambient temperature.

-

The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).

-

-

Termination and Polymer Isolation:

-

Once the desired conversion is reached, or after a predetermined time, terminate the polymerization by opening the flask to air. This will oxidize the copper catalyst and stop the reaction.

-

Dilute the reaction mixture with a suitable solvent like THF.

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

-

Characterization:

-

The number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the resulting PIBMA can be determined by gel permeation chromatography (GPC).

-

The chemical structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

-

This guide provides a foundational understanding of the spontaneous polymerization of isobornyl methacrylate with the Cu(I)Br/PMDETA system. Researchers are encouraged to consult the primary literature for more specific details and to adapt the provided protocols to their specific experimental conditions and research goals.

References

An In-depth Technical Guide to the Shelf Life and Storage of Isobornyl Methacrylate (IBOMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability, shelf life, and proper storage of isobornyl methacrylate (IBOMA) monomer. Adherence to these guidelines is critical to ensure monomer purity, prevent premature polymerization, and maintain experimental reproducibility.

Introduction to Isobornyl Methacrylate (IBOMA)